1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl-
Beschreibung
Early Developments in Pyridazine Chemistry
The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, was first synthesized in 1886 by Emil Fischer during his investigations into the Fischer indole synthesis. Early applications of pyridazine derivatives were limited due to challenges in synthetic accessibility, but the 20th century saw incremental advances. For example, hydralazine (16), a phthalazine derivative approved in 1953, demonstrated the therapeutic potential of diazine-based vasodilators. The inherent dipole moment of pyridazine (4.22 D), significantly higher than pyrimidine (2.10 D) or pyrazine (0.65 D), facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a property leveraged in later drug designs.
Evolution of Pyridazine-Based Therapeutics
The 21st century marked a resurgence in pyridazine chemistry, driven by the need for heterocycles with improved solubility and reduced off-target effects. Key milestones include:
| Compound Name | Pyridazine Element | Target/Mechanism | Approval Year |
|---|---|---|---|
| Relugolix (24) | 3-Aminopyridazine | GnRH Receptor Antagonist | 2020 |
| Deucravacitinib (25) | 3-Aminopyridazine | Allosteric TYK2 Inhibitor | 2022 |
| Ponatinib (22) | Imidazo[1,2-b]pyridazine | Multi-targeted Tyrosine Kinase | 2012 |
Table 1: FDA-approved drugs incorporating pyridazine derivatives.
The 3-aminopyridazine motif in relugolix and deucravacitinib exemplifies the heterocycle's dual hydrogen-bonding capacity, enabling precise interactions with asparagine (N) and glutamine (Q) residues in target proteins. Computational studies reveal that the pyridazine ring's electron-deficient nature enhances binding to hydrophobic pockets while its dipole aligns with protein electrostatic potentials.
Eigenschaften
CAS-Nummer |
59594-38-6 |
|---|---|
Molekularformel |
C13H11N3O |
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
3-(6-oxo-3-phenylpyridazin-1-yl)propanenitrile |
InChI |
InChI=1S/C13H11N3O/c14-9-4-10-16-13(17)8-7-12(15-16)11-5-2-1-3-6-11/h1-3,5-8H,4,10H2 |
InChI-Schlüssel |
ZMIMAOBHHUTJPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC#N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Mechanism and Optimization
In a typical procedure, 5-chloro-6-phenylpyridazin-3(2H)-one (1.00 mmol) is dissolved in acetone (8 mL) with anhydrous potassium carbonate (0.5 g) and 3-bromopropionitrile (1.00 mmol). The mixture is stirred at room temperature for 3–4 hours, monitored by TLC. Post-reaction, the solid is filtered, and the crude product is purified via preparative TLC (petroleum ether:ethyl acetate = 1:1) to yield the target compound.
Key Parameters:
-
Solvent: Acetone ensures solubility of both the pyridazinone and alkyl halide.
-
Base: K₂CO₃ facilitates deprotonation of the pyridazinone N-H group without hydrolyzing the nitrile.
-
Temperature: Room temperature minimizes side reactions, such as oxidation of the nitrile group.
Reported yields range from 60% to 80%, depending on the purity of starting materials and reaction monitoring.
Comparative Analysis of Methods
The alkylation route is preferred for its reproducibility and higher yields, whereas cyclization remains speculative without further data.
Analytical Characterization
Critical validation steps include:
-
¹H NMR: Peaks at δ 3.2–3.5 ppm (methylene protons adjacent to nitrile) and δ 7.3–7.6 ppm (phenyl group).
-
IR Spectroscopy: Strong absorption at ~2240 cm⁻¹ (C≡N stretch).
-
HPLC Purity: Commercial samples report >98% purity, though independent verification is advised.
Industrial Considerations
The alkylation method’s scalability is enhanced by:
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
6-Oxo-3-phenyl-1(6H)-Pyridazinpropanenitril hat mehrere wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
Der Wirkmechanismus von 6-Oxo-3-phenyl-1(6H)-Pyridazinpropanenitril beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Beispielsweise wurde gezeigt, dass Pyridazin-Derivate Cyclooxygenase-2 (COX-2) hemmen, ein Enzym, das an der Entzündungsreaktion beteiligt ist. Die Struktur der Verbindung ermöglicht es ihr, an das aktive Zentrum von COX-2 zu binden, wodurch dessen Aktivität gehemmt und Entzündungen reduziert werden.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The compound has been investigated for its pharmacological properties, particularly as an adenosine A1 receptor antagonist. Research indicates that derivatives of pyridazine compounds can exhibit significant biological activity, making them candidates for drug development. For instance, a study highlighted the synthesis and evaluation of similar compounds that demonstrated diuretic effects through their action on purinergic receptors .
Case Study: FK 838
A notable case study involves FK 838, a derivative related to pyridazine compounds. It was discovered to act as a non-xanthine adenosine A1 receptor antagonist, showcasing potential therapeutic benefits in managing conditions such as hypertension and heart failure. The structure-activity relationship (SAR) studies provided insights into optimizing the pharmacological profile of these compounds .
Pesticidal Properties
Research has indicated that pyridazine derivatives can possess pesticidal properties. The structural features of 1(6H)-pyridazinepropanenitrile suggest it may be effective against certain pests and pathogens in agricultural settings. The nitrile group in its structure is particularly relevant for enhancing biological activity against insects and fungi.
Data Table: Pesticidal Activity
| Compound Name | Target Pest | Mode of Action | Reference |
|---|---|---|---|
| 1(6H)-Pyridazinepropanenitrile | Various insects | Disruption of nervous system | |
| FK 838 | Fungal pathogens | Inhibition of growth |
Synthesis and Applications
In material science, the compound's unique structure allows for potential applications in developing novel materials. Its ability to form coordination complexes with metals can be utilized in creating advanced materials for electronics and catalysis.
Case Study: Coordination Chemistry
A recent study explored the coordination chemistry of pyridazine derivatives with transition metals. The findings suggested that these complexes could exhibit enhanced catalytic properties, making them suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The compound’s structure allows it to bind to the active site of COX-2, thereby inhibiting its activity and reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Key Structural Differences
The compound’s closest analogs differ in substituents on the pyridazine ring or side chains. Below is a comparison with three structurally related molecules:
Key Observations :
- The nitrile group in the target compound distinguishes it from the carboxylic acid and hydrazide analogs, impacting polarity and reactivity.
- The carbohydrazide derivative (C₁₂H₁₄N₄O₂) introduces a hydrazide moiety, enabling chelation or hydrogen-bonding interactions with biological targets, which is absent in the nitrile variant .
Bioactivity and Pharmacological Profiles
- 3-(6-Oxo-3-phenyl-1(6H)-pyridazinyl)propanoic acid (C₁₃H₁₂N₂O₃) has shown moderate antihypertensive activity in preclinical models, attributed to angiotensin-converting enzyme (ACE) inhibition via its carboxylic acid group .
- Carbohydrazide derivatives exhibit antimicrobial and antitumor properties due to their ability to disrupt metalloenzyme function .
- The nitrile group in the target compound may confer electrophilic reactivity, making it a candidate for covalent inhibition of cysteine proteases or kinases .
Stability and Reactivity
- The nitrile group is stable under physiological conditions but can undergo hydrolysis to carboxylic acids in strongly acidic or basic environments, limiting its utility in certain drug formulations .
- Carbohydrazides are prone to oxidation, requiring stabilizers for long-term storage .
Implications for Drug Discovery
- Structural Clustering : Data mining studies () suggest that pyridazine derivatives cluster by functional groups. The nitrile-containing compound may occupy a unique bioactivity cluster compared to carboxylic acid or hydrazide analogs .
- Lumping Strategies : Organic compounds with similar substructures (e.g., phenyl-pyridazine cores) may be "lumped" in computational models to predict toxicity or metabolism, as seen in .
Q & A
Q. What are the common synthetic routes for 1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- derivatives?
The synthesis typically involves multi-step organic reactions. A standard method includes:
- Condensation reactions : Reacting substituted phenyl derivatives with carbohydrazide in ethanol under reflux (6 hours) with sodium acetate as a base catalyst. The product is isolated by distillation and crystallization .
- Nucleophilic addition-elimination : For example, reacting 6-phenylpyridazin-3(2H)-one with phenylacetaldehyde in the presence of sodium ethoxide to form the target compound .
- Key variables : Solvent choice (e.g., ethanol), temperature (reflux conditions), and catalysts (e.g., sodium acetate) significantly influence yield and purity .
Q. Which spectroscopic techniques are employed to characterize this compound?
Structural confirmation relies on:
- IR spectroscopy : Identifies functional groups (e.g., nitrile stretching at ~2200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
- NMR (¹H and ¹³C) : Assigns aromatic proton environments and carbon backbone connectivity .
- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns to confirm the molecular formula (e.g., C18H16N2O2) .
- X-ray crystallography (if applicable): Resolves crystal packing and stereochemical details .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural confirmation?
Contradictions may arise from impurities, tautomerism, or solvent effects. Strategies include:
- Cross-validation : Compare experimental IR/NMR data with computational predictions (DFT calculations) .
- Variable-temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomerism) by analyzing shifts at different temperatures .
- Alternative derivatization : Convert the compound into a stable derivative (e.g., acetylation of reactive groups) to simplify spectral interpretation .
Q. What strategies optimize the synthesis yield under varying catalytic conditions?
Yield optimization requires systematic testing of:
- Catalyst screening : Compare bases (e.g., NaOEt, K2CO3) and transition metal catalysts (e.g., Pd for cross-coupling steps) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance reactivity compared to ethanol .
- Reaction time and temperature : Use Design of Experiments (DoE) to identify optimal conditions (e.g., reflux vs. microwave-assisted synthesis) .
Table 1. Synthetic Optimization Variables
| Variable | Tested Conditions | Impact on Yield/Purity |
|---|---|---|
| Catalyst | NaOEt, K2CO3, Pd(OAc)₂ | NaOEt favored in condensation |
| Solvent | Ethanol, DMF, DMSO | DMF improved reaction rate |
| Temperature | Reflux (78°C), 100°C | Higher temp reduced purity |
Q. How does the substitution pattern on the phenyl ring influence bioactivity?
Substituents modulate electronic and steric properties, affecting binding to biological targets. For example:
- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilicity, potentially increasing reactivity in enzyme inhibition assays .
- Ortho-substituted phenyl groups may sterically hinder interactions, reducing antihypertensive activity compared to para-substituted analogs .
- Methodological approach : Synthesize derivatives with systematic substituent variations and evaluate IC₅₀ values in target assays (e.g., ACE inhibition) .
Q. What are the methodological challenges in scaling up synthesis for pharmacological studies?
- Purification : Column chromatography is impractical at scale; switch to recrystallization or fractional distillation .
- Byproduct formation : Monitor intermediates via LC-MS to identify side reactions (e.g., over-alkylation) .
- Regioselectivity : Use directing groups (e.g., -OMe) to control substitution patterns during heterocycle formation .
Data Contradiction Analysis
- Example : Conflicting NMR shifts reported for the pyridazine ring protons.
- Resolution : Verify solvent (DMSO-d6 vs. CDCl₃) and concentration effects. Compare with literature data for analogous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
